4-(Morpholinomethyl)benzoic acid

FAK Inhibition Anticancer Tyrosine Kinase

Medicinal chemistry programs targeting FAK-driven cancers or Parkinson's disease require the precise para-substitution geometry of this bifunctional building block. Generic ortho/meta isomers derail SAR due to altered LogP (-1.2) and TPSA (49.8 Ų). - Yields FAK inhibitors with IC50 of 0.047 μM, outperforming TAE226 in cellular assays. - Enables SIRT2 inhibitors with micromolar potency for epigenetic Parkinson's therapies. - Supplied as ≥98% pure solid; room-temperature storage and ambient shipping streamline global procurement.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 62642-62-0
Cat. No. B107514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)benzoic acid
CAS62642-62-0
Synonyms4-(4-Morpholinylmethyl)benzoic Acid;  4-(Morpholin-4-ylmethyl)benzoic Acid; 
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCC[NH+]1CC2=CC=C(C=C2)C(=O)[O-]
InChIInChI=1S/C12H15NO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
InChIKeyQYBXZYYECZFQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholinomethyl)benzoic acid Overview


4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0) is a bifunctional building block featuring a benzoic acid moiety and a morpholinomethyl group. It exhibits a melting point range of 179–183°C, a calculated density of 1.233 g/cm³, and a predicted pKa of 4.00 . As an intermediate, it has been specifically employed in the design of potent Focal Adhesion Kinase (FAK) inhibitors and Sirtuin 2 inhibitors, demonstrating its utility in programs targeting cancer and Parkinson's disease [1].

Synthetic building block for FAK inhibitor programs
Intermediate for SIRT2 inhibitor synthesis in neurodegeneration studies
Para-substitution geometry supports enzyme active-site orientation

Uniqueness of 4-(Morpholinomethyl)benzoic acid


Generic substitution with simple benzoic acid derivatives or positional isomers (e.g., 2- or 3-(morpholinomethyl)benzoic acid) is not viable for advanced medicinal chemistry programs. The specific para-substitution geometry of 4-(Morpholinomethyl)benzoic acid is essential for achieving the correct spatial orientation within enzyme active sites. This geometry directly influences key drug-likeness parameters: its calculated LogP (XLogP3) is -1.2, and its topological polar surface area (TPSA) is 49.8 Ų . These physicochemical properties differ significantly from ortho- or meta-substituted analogs, resulting in altered solubility, permeability, and binding kinetics. Consequently, substituting this specific isomer would derail structure-activity relationship (SAR) optimization and compromise the pharmacokinetic profile of lead candidates .

Positional isomers (2- or 3-substituted) may shift binding orientation and ADME profile, limiting direct replacement.
Simple benzoic acid derivatives lack the morpholinomethyl group, potentially altering enzyme inhibition potency and selectivity.
Differences in LogP and TPSA between para and other isomers can impact solubility and permeability, affecting SAR optimization.

Differentiation Evidence for 4-(Morpholinomethyl)benzoic acid


FAK Inhibition vs. TAE226

A 2,4-dianilinopyrimidine derivative (compound 8a) incorporating the 4-(morpholinomethyl)phenyl moiety from 4-(Morpholinomethyl)benzoic acid exhibits potent anti-FAK activity with an IC50 of 0.047 ± 0.006 μM. This represents a significant improvement over the clinical FAK inhibitor TAE226, as the compound was noted to be superior in inducing apoptosis, arresting cell cycle progression in S/G2 phase, and inhibiting cell migration [1]. The presence of the 4-(morpholinomethyl)phenyl group was critical for this enhanced pharmacological profile.

FAK Enzyme Inhibition
Head-to-head
IC50 = 0.047 ± 0.006 µM
Reported higher potency vs TAE226 in enzymatic assay
Compound 8a; in vitro FAK assay
FAK Inhibition Anticancer Tyrosine Kinase Cell Migration

Antiproliferative Activity in H1975 and A431 Cells

The same lead compound (8a) derived from the 4-(Morpholinomethyl)phenyl scaffold demonstrated potent and selective antiproliferative effects against the H1975 non-small cell lung cancer cell line (IC50 = 0.044 ± 0.011 μM) and the A431 epidermoid carcinoma cell line (IC50 = 0.119 ± 0.036 μM) [1]. This sub-micromolar activity indicates high potency and potential selectivity, a key differentiator from less potent benzoic acid analogs that may not confer such targeted cellular effects.

Cellular Antiproliferation
Class-level
H1975 IC50 0.044 µM | A431 IC50 0.119 µM
Reported sub-micromolar activity in cancer cell models
Compound 8a derivative; cell viability endpoint
Antiproliferative Selectivity NSCLC A431

SIRT2 Inhibitor Synthesis

4-(Morpholinomethyl)benzoic acid is established as a reactant in the synthesis of Sirtuin 2 (SIRT2) inhibitors, a therapeutic class for Parkinson's disease . While not an inhibitor itself, its incorporation as a building block has enabled the creation of lead compounds with IC50 values as low as 1.0 μM (1.00E+3 nM) against SIRT2 in biochemical assays [1]. This demonstrates its crucial role in accessing a specific chemical space for this target.

SIRT2 Inhibitor Enablement
Class-level
Resulting inhibitor IC50 = 1.0 µM
Micromolar SIRT2 inhibition enabled by this intermediate
Biochemical assay; requires SAR optimization
Sirtuin 2 Parkinson's Disease Epigenetics Deacetylase

Physicochemical Differentiation from Isomers

The specific para-substitution pattern of 4-(Morpholinomethyl)benzoic acid confers a unique physicochemical profile distinct from its ortho- and meta-substituted isomers. It has a Topological Polar Surface Area (TPSA) of 49.8 Ų and an XLogP3 of -1.2 . In comparison, while sharing the same molecular weight (221.25 g/mol) and formula (C12H15NO3) as its positional isomers, the spatial arrangement of the 4-(Morpholinomethyl)benzoic acid results in a different dipole moment and spatial orientation, which directly impacts its solubility (calculated as 19 g/L at 25°C) and its potential for forming specific intermolecular interactions in crystalline and biological environments.

Physicochemical Profile
Cross-study
TPSA 49.8 Ų; XLogP -1.2
Para isomer TPSA/LogP distinct from ortho/meta; may influence ADME
Calculated properties; experimental validation suggested
Physicochemical Properties TPSA LogP ADME

4-(Morpholinomethyl)benzoic acid Application Scenarios


FAK Inhibitor Design and Synthesis

Medicinal chemistry teams focused on developing novel FAK inhibitors for oncology should procure this compound. As demonstrated, incorporating its 4-(morpholinomethyl)phenyl motif into 2,4-dianilinopyrimidine scaffolds yields lead compounds like 8a with potent FAK inhibition (IC50 = 0.047 μM) and superior cellular efficacy compared to clinical candidates like TAE226 [1]. This scenario is ideal for programs seeking to overcome limitations of existing FAK inhibitors.

SIRT2 Inhibitor Synthesis for Parkinson's Disease

Neuroscience research groups developing SIRT2 inhibitors as disease-modifying therapies for Parkinson's disease require this compound as a critical reactant [1]. The use of this specific intermediate enables the creation of inhibitors with micromolar potency against SIRT2, providing a valuable chemical starting point for lead optimization and SAR exploration in epigenetic targets .

SAR Studies of Para-Substituted Benzoic Acids

For teams investigating the impact of substitution patterns on physicochemical properties and biological activity, this compound offers a well-characterized para-substituted morpholinomethyl benzoic acid core. Its distinct TPSA (49.8 Ų) and LogP (-1.2) profile [1], compared to ortho- and meta- isomers, makes it an essential comparator for SAR studies aimed at optimizing ADME properties of lead candidates .

NSCLC Antiproliferative Development

Oncology research programs targeting NSCLC can leverage this building block to generate compounds with potent, selective antiproliferative activity. Derivatives containing the 4-(morpholinomethyl)phenyl group have shown IC50 values as low as 0.044 μM against H1975 cells [1], underscoring its potential in developing targeted therapies for EGFR-mutant lung cancers.

Application
Selection Property
Validation Focus
FAK inhibitor development studies
Kinase inhibitor building block with morpholinomethyl motif
FAK enzymatic inhibition assay
SIRT2 inhibitor synthesis for neurodegeneration research
Specific intermediate for SIRT2 inhibitor series
SIRT2 deacetylase activity assay
SAR studies of para-substituted benzoic acid building blocks
Para-substitution geometry and physicochemical profile
TPSA/LogP profiling and ADME evaluation
Antiproliferative evaluation in cancer cell models
Cellular activity of derived 2,4-dianilinopyrimidines
Cell viability endpoints in carcinoma models

Technical Documentation Hub

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